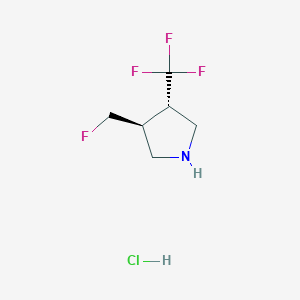

trans-3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride

Description

The fluoromethyl and trifluoromethyl groups in this compound likely enhance metabolic stability and lipophilicity, traits common in CNS-targeting pharmaceuticals .

Properties

IUPAC Name |

(3S,4S)-3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F4N.ClH/c7-1-4-2-11-3-5(4)6(8,9)10;/h4-5,11H,1-3H2;1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAMVOWJTWYEID-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(F)(F)F)CF.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C(F)(F)F)CF.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of pyrrolidine derivatives using fluorinating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders. The presence of the trifluoromethyl group enhances metabolic stability and improves binding affinity to specific receptors, which can lead to increased therapeutic efficacy . Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced lipophilicity and bioavailability, making them favorable candidates in drug design .

Case Study: Neurological Disorders

In studies focusing on drugs for conditions such as Alzheimer’s disease and schizophrenia, trans-3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride has been utilized to develop analogs that demonstrate improved pharmacokinetic properties. These modifications have led to compounds that show promise in preclinical trials for their ability to penetrate the blood-brain barrier effectively .

Agricultural Chemistry

Agrochemical Formulations

The compound is also applied in the formulation of agrochemicals, particularly as a building block for developing herbicides and pesticides. Its unique chemical properties allow for improved efficacy in pest control products due to better penetration into plant tissues facilitated by its lipophilic nature .

Case Study: Herbicide Development

Recent research has demonstrated that derivatives of trans-3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride can selectively inhibit specific plant pathways, leading to more efficient crop protection solutions. Trials have shown a marked increase in effectiveness against resistant pest strains compared to traditional formulations .

Material Science

Advanced Materials Synthesis

In material science, this compound is used to develop advanced materials such as polymers and coatings. The trifluoromethyl group contributes significantly to the chemical resistance and thermal stability of these materials, making them suitable for various industrial applications .

Case Study: Coating Applications

Research into coatings incorporating trans-3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride has revealed enhanced durability against environmental degradation. These coatings are being explored for use in automotive and aerospace industries where high-performance materials are critical .

Biochemical Research

Enzyme Inhibition Studies

The compound is valuable in biochemical research for studying enzyme inhibition and receptor binding assays. Its distinct properties allow researchers to explore biological mechanisms with precision, aiding drug discovery efforts .

Analytical Chemistry Applications

Additionally, trans-3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride is employed as a standard reference material in various analytical techniques such as chromatography and mass spectrometry. This usage ensures accurate quantification and identification of similar compounds in complex mixtures, enhancing the reliability of experimental results .

Summary Table of Applications

| Field | Application | Impact/Outcome |

|---|---|---|

| Pharmaceutical Development | Key intermediate for neurological drugs | Improved binding affinity and metabolic stability |

| Agricultural Chemistry | Building block for herbicides and pesticides | Enhanced efficacy against resistant pests |

| Material Science | Development of advanced polymers and coatings | Increased chemical resistance and thermal stability |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Insights into biological mechanisms aiding drug discovery |

| Analytical Chemistry | Standard reference material for chromatography and mass spectrometry | Accurate quantification and identification |

Mechanism of Action

The mechanism of action of trans-3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

trans-3-Methyl-4-(trifluoromethyl)pyrrolidine Hydrochloride (CAS 1419075-99-2)

- Structural Differences : Replaces the fluoromethyl group with a methyl group.

- Molecular Formula : C₆H₁₁ClF₃N (vs. C₆H₁₀ClF₄N for the target compound).

- Key Properties :

- Reduced electronegativity due to the absence of fluorine in the methyl group.

- Lower molecular weight (217.61 g/mol vs. ~235.5 g/mol estimated for the target compound).

- Applications : Used as a building block in kinase inhibitors and GPCR modulators .

trans-4-Fluoro-3-methoxypyrrolidine HCl (CAS 2108511-81-3)

- Structural Differences : Substitutes trifluoromethyl with methoxy and adds a fluorine at position 3.

- Molecular Formula: C₅H₁₀ClFNO.

- Key Properties :

(±)-trans-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride

- Structural Differences : Replaces fluoromethyl/trifluoromethyl with a carboxylic acid and 3-fluorophenyl group.

- Molecular Formula: C₁₁H₁₃ClFNO₂.

- Key Properties: Carboxylic acid enhances solubility (logP ~1.2 vs. ~2.5 for trifluoromethyl analogs). Potential use in peptide mimetics or as a chiral auxiliary .

3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride

- Structural Differences: Trifluoromethyl group is attached via a phenoxy linker.

- Molecular Formula: C₁₁H₁₃ClF₃NO.

- Molar mass: 267.68 g/mol, higher than the target compound .

Physicochemical and Functional Group Analysis

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | LogP (Estimated) |

|---|---|---|---|---|

| Target Compound* | C₆H₁₀ClF₄N | ~235.5 | Fluoromethyl, Trifluoromethyl | ~2.5 |

| trans-3-Methyl-4-(trifluoromethyl)pyrrolidine HCl | C₆H₁₁ClF₃N | 217.61 | Methyl, Trifluoromethyl | 1.8–2.2 |

| trans-4-Fluoro-3-methoxypyrrolidine HCl | C₅H₁₀ClFNO | 161.59 | Fluoro, Methoxy | 0.5–1.0 |

| (±)-trans-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic Acid HCl | C₁₁H₁₃ClFNO₂ | 261.68 | 3-Fluorophenyl, Carboxylic Acid | 1.0–1.5 |

| 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl | C₁₁H₁₃ClF₃NO | 267.68 | Trifluoromethylphenoxy | 2.8–3.2 |

Note: Target compound data inferred from analogs in .

Biological Activity

trans-3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative notable for its significant biological activity. This compound, with the molecular formula C₆H₁₀ClF₄N and a molecular weight of 207.60 g/mol, features both fluoromethyl and trifluoromethyl groups that enhance its chemical properties and biological interactions.

Chemical Structure and Properties

The unique structure of trans-3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride allows it to engage in various biochemical interactions. The presence of fluorinated groups increases its lipophilicity and binding affinity to specific molecular targets, such as enzymes and receptors, which is critical for modulating biological pathways.

| Property | Details |

|---|---|

| IUPAC Name | 3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride |

| Molecular Formula | C₆H₁₀ClF₄N |

| Molecular Weight | 207.60 g/mol |

The biological activity of trans-3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride is attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with target proteins. These interactions are crucial for:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their function.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways within cells.

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has demonstrated that the compound significantly enhances binding affinity to certain enzymes compared to non-fluorinated analogs. For instance, studies show that the introduction of fluorinated groups can improve the potency of compounds targeting the serotonin transporter by several folds due to enhanced molecular interactions .

- Pharmacological Applications : The compound has been explored for its potential in drug development, particularly in targeting neurological disorders. Its structure allows it to effectively interact with neurotransmitter receptors, making it a candidate for further pharmacological studies .

- Comparative Analysis with Similar Compounds : The following table summarizes structural similarities and differences with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Trifluoromethyl)pyrrolidine | Contains a trifluoromethyl group | Lacks the fluoromethyl group |

| 4-(Fluoromethyl)pyrrolidine | Contains a fluoromethyl group | Does not have trifluoromethyl substitution |

| 3,3,3-Trifluoro-N,N-bis(trifluoromethyl)propenylamine | Highly fluorinated amine | More complex structure but lacks the pyrrolidine ring |

Applications in Research

trans-3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride finds applications across various fields:

- Pharmaceutical Development : Its ability to interact with specific receptors makes it valuable in developing drugs targeting neurological disorders.

- Analytical Chemistry : It serves as a reference material in analytical methods, ensuring accuracy in quantifying related compounds.

- Biochemical Research : The compound is instrumental in studying mechanisms of action in biological pathways, providing insights into therapeutic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.